molecular formula C12H16ClN5O2 B13857478 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine

6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine

Cat. No.: B13857478
M. Wt: 297.74 g/mol
InChI Key: XENYHLURYHSXCI-UHFFFAOYSA-N
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Description

6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C10H11ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of potassium amide as a reagent in the presence of bromobenzene . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as flash chromatography and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as DNA and RNA. The compound can inhibit RNA synthesis, leading to cell death by apoptosis or necrosis. This mechanism is particularly relevant in its potential use as an antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit RNA synthesis and induce cell death makes it a valuable compound in cancer research .

Properties

Molecular Formula

C12H16ClN5O2

Molecular Weight

297.74 g/mol

IUPAC Name

6-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-2-amine

InChI

InChI=1S/C12H16ClN5O2/c13-10-9-11(17-12(14)16-10)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17)

InChI Key

XENYHLURYHSXCI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCN2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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